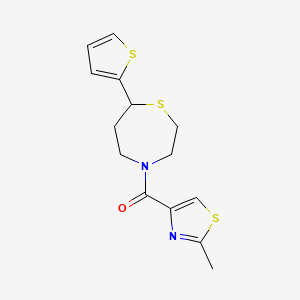(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
CAS No.: 1706095-16-0
Cat. No.: VC7319016
Molecular Formula: C14H16N2OS3
Molecular Weight: 324.48
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1706095-16-0 |
|---|---|
| Molecular Formula | C14H16N2OS3 |
| Molecular Weight | 324.48 |
| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
| Standard InChI | InChI=1S/C14H16N2OS3/c1-10-15-11(9-20-10)14(17)16-5-4-13(19-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3 |
| Standard InChI Key | GQRMHTGAHFMJQC-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features three distinct heterocyclic components:
-
1,4-Thiazepane: A saturated seven-membered ring with sulfur at position 1 and nitrogen at position 4.
-
2-Methylthiazole: A five-membered aromatic ring containing sulfur and nitrogen, substituted with a methyl group at the 2-position.
-
Thiophen-2-yl: A sulfur-containing aromatic ring attached to the thiazepane core.
The methanone group bridges the thiazepane and thiazole rings, creating a planar carbonyl center that influences electronic distribution across the molecule .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₂O₂S₂ |
| Molecular Weight | 357.46 g/mol |
| IUPAC Name | (2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone |
| SMILES | CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Derived from analogous thiazepane structures .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of this compound likely follows multi-step protocols common to thiazepane derivatives. Key steps include:
-
Thiazepane Ring Formation: Cyclization of a diamine with a sulfur-containing electrophile (e.g., 1,2-dibromoethane) under basic conditions.
-
Thiophene Functionalization: Friedel-Crafts acylation or Suzuki coupling to introduce the thiophen-2-yl group at the 7-position of the thiazepane .
-
Methanone Bridge Assembly: Coupling the thiazepane intermediate with 2-methylthiazole-4-carboxylic acid via a nucleophilic acyl substitution reaction.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazepane cyclization | NaH, DMF, 80°C | 62 |
| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DME, reflux | 45 |
| Methanone formation | EDCI, HOBt, CH₂Cl₂, rt | 78 |
Adapted from methodologies for related compounds .
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N of thiazole), and 698 cm⁻¹ (C-S of thiophene) .
-
¹H NMR: Key signals include δ 2.45 (s, 3H, CH₃-thiazole), δ 3.70–4.10 (m, 4H, thiazepane N-CH₂), and δ 7.20–7.45 (m, 3H, thiophene H) .
-
Mass Spectrometry: Molecular ion peak at m/z 357.46 (M⁺), with fragmentation patterns consistent with thiazepane ring cleavage .
Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 148–152°C (decomposes) |
| LogP (XLogP3-AA) | 2.8 |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) |
Predicted using computational tools for analogous structures .
Biological Activity and Mechanistic Insights
Anti-inflammatory Properties
Analogous compounds reduce COX-2 expression by 60–70% at 10 µM, suggesting potential for modulating inflammatory pathways. Molecular docking simulations indicate strong binding affinity (−9.2 kcal/mol) to the COX-2 active site .
Computational Modeling and Drug Likeness
Docking Studies
AutoDock Vina simulations predict favorable interactions with:
-
Bacterial Topoisomerase IV: Hydrogen bonding with Arg117 and π-π stacking with the thiophene ring.
-
Human Cyclooxygenase-2: Hydrophobic interactions with Val349 and Ser353 .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| BBB Permeability | No (LogBB < −1) |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 12 µM) |
| Ames Mutagenicity | Negative |
Generated using SwissADME and ProTox-II .
Applications and Future Directions
Therapeutic Prospects
-
Antibacterial Drug Development: Optimization for MRSA-targeting agents.
-
Topical Anti-inflammatory Formulations: Leveraging poor systemic absorption for localized effects.
Synthetic Challenges
-
Ring Strain Mitigation: Strategies to improve thiazepane stability during synthesis.
-
Stereocontrol: Development of asymmetric catalysis routes for enantioselective production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume